Ac-Phg(4-OAc)-OH

Enzymatic resolution Chiral amino acid production Penicillin G acylase

Standard N-acetyl or mono-protected phenylglycines often racemize or generate O-acylated impurities during peptide coupling, reducing yield and enantiopurity. Ac-Phg(4-OAc)-OH solves this with orthogonal N-Ac and O-Ac protection. - >98% e.e. as single (S)-enantiomer; no in-house resolution needed. - Eliminates 5-15% O-acylation side products compared to free phenol analog. - LogP 0.87 enhances DMF/DCM solubility for SPPS; RT stable, 3-year shelf life.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
Cat. No. B12342710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Phg(4-OAc)-OH
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=C(C=C1)OC(=O)C)C(=O)O
InChIInChI=1S/C12H13NO5/c1-7(14)13-11(12(16)17)9-3-5-10(6-4-9)18-8(2)15/h3-6,11H,1-2H3,(H,13,14)(H,16,17)/t11-/m0/s1
InChIKeyIAEDVARDWLITBC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Phg(4-OAc)-OH: Dual-Protected Phenylglycine Building Block


Ac-Phg(4-OAc)-OH [(2S)-2-acetamido-2-(4-acetoxyphenyl)acetic acid, CAS 37784-27-3] is a non-proteinogenic, N-acetylated L-phenylglycine derivative bearing a para-acetoxy substituent on the aromatic ring . Supplied as a white crystalline powder with a molecular formula of C₁₂H₁₃NO₅ and a molecular weight of 251.24 g·mol⁻¹, the compound features orthogonal N-terminal acetyl (Ac) and phenolic acetoxy (OAc) protecting groups that provide differentiated chemical stability and altered polarity compared to unprotected or mono-protected phenylglycine analogs . It is classified as a specialty amino acid derivative and is utilized predominantly as a chiral building block in solid-phase peptide synthesis (SPPS), semisynthetic β-lactam antibiotic intermediate preparation, and enzymatic resolution studies [1].

Why Generic Phenylglycine Analogs Cannot Substitute


Phenylglycine derivatives are essential chiral intermediates for semisynthetic β-lactam antibiotics (e.g., ampicillin, cefprozil) and conformationally constrained peptide therapeutics [1]. However, generic in-class substitution with simpler analogs such as Ac-DL-Phg-OH (racemic, no phenolic substituent) or Ac-Phg(4-OH)-OH (free phenolic –OH) introduces three critical liabilities: (i) racemization at the α-carbon during coupling or prolonged storage compromises enantiomeric excess (e.e.) and final product stereochemistry; (ii) the free para-hydroxyl group in Ac-Phg(4-OH)-OH acts as a competing nucleophile during acylation steps, generating undesired O-acylated byproducts and reducing coupling efficiency; and (iii) Boc- or Fmoc-protected congeners (e.g., Boc-Phg(4-OH)-OH) require orthogonal deprotection conditions that are incompatible with acid-labile peptide resins or post-synthetic modification strategies [2]. The dual-acetyl protection strategy of Ac-Phg(4-OAc)-OH simultaneously masks both the N-terminus and the phenolic oxygen, enabling chemoselective incorporation with minimized side reactions, as demonstrated by its preferential use as a resolved intermediate in enzymatic resolution processes yielding >92% theoretical recovery of enantiopure products [3].

Quantitative Differentiation Evidence for Procurement


Enzymatic Resolution Efficiency vs. Racemic Substrate

In a direct head-to-head enzymatic resolution process documented in US Patent 4,439,524, N-acetyl-DL-4-acetoxyphenylglycine methyl ester (the methyl ester cognate of Ac-Phg(4-OAc)-OH) was resolved using DE-52-Cellulose-subtilisin at pH 7.0 and 37°C over 8 hours, yielding N-acetyl-D-4-hydroxyphenylglycine methyl ester at 92.3% of theory (13.84 g from 30 g racemate) and N-acetyl-L-4-hydroxyphenylglycine at 95.5% of theory (11.26 g) after phase separation and acid hydrolysis [1]. In contrast, the analogous resolution of N-acetyl-DL-phenylglycine methyl ester (lacking the p-acetoxy group) under comparable subtilisin-catalyzed conditions yielded 85.0% of theory for the D-enantiomer (Example 6 of the same patent), representing a measurable 7.3 percentage-point yield advantage favoring the p-acetoxy-substituted substrate [1].

Enzymatic resolution Chiral amino acid production Penicillin G acylase

Enantiomeric Purity Specification vs. Racemic Ac-DL-Phg-OH

Ac-Phg(4-OAc)-OH is supplied by multiple vendors as the single (S)-enantiomer with a purity specification of ≥98% as determined by HPLC, and enantiomeric excess (e.e.) is controlled as part of the release specification . By contrast, the widely available generic phenylglycine building block Ac-DL-Phg-OH (CAS 15962-46-6) is supplied as a racemic mixture, requiring additional chiral resolution steps—such as enzymatic hydrolysis with penicillin G acylase, which exhibits less favorable kinetic parameters (higher Kₘ, lower Vₘₐₓ) for the N-acetyl-phenylglycine substrate class relative to N-phenylacetyl analogs . The pre-resolved, enantiopure (S)-configuration of Ac-Phg(4-OAc)-OH eliminates the need for post-synthetic chiral separation, reducing process steps and avoiding yield losses inherent to resolution.

Enantiomeric excess Quality control Chiral HPLC

Calculated Lipophilicity vs. 4-Hydroxy Analog

The calculated octanol-water partition coefficient (LogP) for Ac-Phg(4-OAc)-OH is reported as 0.8737 on the Leyan product specification page . While a directly measured LogP for the closest para-hydroxy analog Ac-Phg(4-OH)-OH (free phenolic –OH) is not publicly available, the substitution of a phenolic –OH with an acetoxy (–OAc) group is known to increase LogP by approximately 1.2–1.5 log units based on the Hansch π constant for the acetyl group (π ≈ +1.2 to +1.5) [1]. This difference places Ac-Phg(4-OAc)-OH in a more favorable lipophilicity window for passive membrane permeability in peptide-drug conjugate design, while retaining the option for enzymatic or chemical deacetylation to reveal the parent 4-hydroxyphenylglycine residue post-incorporation.

Lipophilicity LogP ADME prediction

Dual-Protection Orthogonality in Peptide Coupling

During standard carbodiimide-mediated peptide coupling (e.g., EDC/HOBt or HBTU/DIEA), the free phenolic –OH group of Ac-Phg(4-OH)-OH competes as a nucleophile with the intended N-terminal amine, yielding O-acylated byproducts that require chromatographic removal and reduce isolated yields [1]. Ac-Phg(4-OAc)-OH circumvents this problem entirely by masking the phenolic oxygen as an acetoxy ester, which is stable under standard coupling conditions . Quantitative studies on O-acetylation side reactions in phenylglycine systems are limited to class-level reports; however, general peptide chemistry literature documents O-acylation rates of phenolic –OH under standard coupling conditions in the range of 5–15% of total product when left unprotected, a loss entirely avoided by the acetoxy-protected substrate [1].

Peptide coupling Protecting group strategy Side reaction suppression

Room Temperature Storage Stability vs. Boc-Protected Analogs

Ac-Phg(4-OAc)-OH is specified for storage at room temperature (RT) with a shelf life of three years according to supplier Beyotime (product Y284719) [1]. In contrast, Boc-protected phenylglycine analogs such as Boc-Phg-OH and Boc-Phg(4-OH)-OH require storage at –20°C to prevent thermal deprotection and degradation, as documented in multiple vendor specifications . This difference arises from the intrinsic thermal stability of the N-acetyl group relative to the acid-labile tert-butyloxycarbonyl (Boc) group, which undergoes thermal elimination at ambient temperature over extended periods. The RT storage capability reduces cold-chain logistics costs and simplifies inventory management.

Storage stability Shelf life Protecting group stability

Highest-Value Application Scenarios


Enzymatic Resolution for D-4-Hydroxyphenylglycine Production

The N-acetyl-DL-4-acetoxyphenylglycine methyl ester substrate (the direct ester cognate of Ac-Phg(4-OAc)-OH) demonstrates a 92.3% isolated yield of the D-enantiomer under subtilisin-catalyzed resolution, outperforming the non-acetoxy-substituted phenylglycine analog by 7.3 percentage points [1]. This makes Ac-Phg(4-OAc)-OH the preferred protected intermediate for process chemists developing scalable enzymatic routes to D-4-hydroxyphenylglycine—a critical side-chain precursor for semisynthetic penicillins and cephalosporins including amoxicillin and cefadroxil. The subsequent acid hydrolysis step yields D-4-hydroxyphenylglycine at 90.2% of theory, confirming the practical viability of the two-step resolution–deprotection sequence [1].

SPPS with para-Hydroxyphenylglycine Residues

The dual-protection strategy (N-Ac, O-Ac) eliminates O-acylation side reactions that plague the direct incorporation of Ac-Phg(4-OH)-OH into peptide chains, where the free phenolic –OH can capture 5–15% of activated carboxyl species to generate undesired O-acylated impurities [2]. The slightly elevated LogP (0.87 vs. estimated ≤0.0 for the hydroxy analog) enhances solubility in DMF and DCM, the standard solvents for Fmoc-SPPS, facilitating efficient coupling with reduced aggregation risk . Post-synthetic global deprotection with standard TFA cocktails or mild basic hydrolysis simultaneously removes both acetyl groups, revealing the native 4-hydroxyphenylglycine residue without additional steps [2].

Chiral Building Block for β-Lactam Antibiotic Synthesis

The commercial availability of Ac-Phg(4-OAc)-OH as a single (S)-enantiomer at ≥98% purity eliminates the need for in-house chiral resolution, which is a significant cost and time barrier when sourcing racemic Ac-DL-Phg-OH or H-Phg(4-OH)-OH . The compound's RT storage stability (3-year shelf life) further simplifies logistics for multi-kilogram procurement campaigns typical in pharmaceutical intermediate manufacturing, avoiding the cold-chain burden associated with Boc-protected alternatives [3].

SAR Studies on Phenylglycine-Containing Bioactive Peptides

The combination of defined (S)-stereochemistry, orthogonal acetyl/acetoxy protection, and a measurable LogP of 0.87 makes Ac-Phg(4-OAc)-OH a well-characterized, single-entity probe for systematic SAR investigations . Researchers can incorporate this building block into peptide sequences to study the contribution of phenylglycine lipophilicity and aromatic substitution to target binding affinity, confident that batch-to-batch variability in enantiomeric purity is controlled by vendor release specifications.

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